molecular formula C19H19N3O4 B2898380 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171573-63-9

2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2898380
CAS No.: 1171573-63-9
M. Wt: 353.378
InChI Key: JDLVKZMUDCOSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold renowned for its diverse biological activities in medicinal chemistry research. This acetamide derivative is of significant interest for early-stage drug discovery, particularly in the development of novel anti-infective and anticancer agents. Compounds based on the 1,3,4-oxadiazole structure have demonstrated potent antibacterial efficacy against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci, with some analogs showing low propensity for resistance development . The mechanism of action for related 1,3,4-oxadiazole-containing compounds involves the inhibition of essential bacterial pathways, such as lipoteichoic acid (LTA) biosynthesis, which is critical for cell wall physiology and membrane homeostasis in Gram-positive pathogens . Furthermore, 1,3,4-oxadiazole derivatives have been designed and evaluated as allosteric inhibitors of deoxyhypusine synthase (DHPS), a pivotal enzyme in melanoma cell growth, demonstrating promising anti-proliferative activity and the ability to suppress cancer cell migration and invasiveness . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in these and other biological contexts.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-7-9-14(10-8-13)11-18-21-22-19(26-18)20-17(23)12-25-16-6-4-3-5-15(16)24-2/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLVKZMUDCOSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its application in medicinal chemistry and pharmacotherapy. This article reviews the available literature on the biological activity of this compound, summarizing key findings and presenting relevant data.

Chemical Structure

The molecular formula of this compound is C24H24N2O4. The structure includes a methoxyphenoxy group and an oxadiazole moiety, which are known to influence biological activity.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial activities. The presence of the methoxyphenoxy and oxadiazole groups in this compound may enhance its ability to inhibit bacterial growth. Further studies are needed to confirm these effects specifically for this compound.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of related compounds suggest potential applications in cancer therapy. The structural components of this compound may interact with cellular pathways involved in cancer cell proliferation and apoptosis. However, detailed studies focusing on this compound are still required to establish its efficacy and safety profile.

Data Summary

Activity Description Source
AntifungalRelated compounds show activity against Candida species[ResearchGate]
AntimicrobialPotential for broad-spectrum antimicrobial effects due to oxadiazole structureLiterature on oxadiazole derivatives
CytotoxicityPreliminary evidence suggests potential anti-cancer propertiesRelated studies on similar compounds

Case Studies

Currently, there are no specific case studies published exclusively on the biological activity of this compound. However, ongoing research into structurally similar compounds continues to shed light on possible therapeutic applications.

Comparison with Similar Compounds

Structural Similarities and Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Core Structure R1 (Oxadiazole Substituent) R2 (Acetamide Substituent) Key Reference
Target Compound 1,3,4-Oxadiazole 4-Methylbenzyl 2-Methoxyphenoxy N/A (Hypothetical)
4a () 1,3,4-Oxadiazole (2-Acetamidophenoxy)methyl Benzothiazol-2-yl
5k () 1,3,4-Thiadiazole Methylthio 2-Methoxyphenoxy
Compound 154 () 1,3,4-Oxadiazole 4-Chlorophenyl 4-(p-Tolyl)pyrimidin-2-yl
7d () 1,3,4-Thiadiazole 2-(4-Methoxyphenyl)-pyridin-3-yl 2-Fluorophenoxy
N-(5-(4-Fluorobenzyl)-1,3,4-Oxadiazol-2-yl)-2-(4-Methoxyphenyl)Acetamide () 1,3,4-Oxadiazole 4-Fluorobenzyl 4-Methoxyphenyl

Key Observations :

  • Heterocycle Variation : Replacement of oxadiazole with thiadiazole (e.g., 5k, 7d) alters electronic properties and bioavailability .
  • Substituent Effects: The 2-methoxyphenoxy group in the target compound and 5k enhances lipophilicity compared to halogenated (e.g., 4-chlorophenyl in Compound 154) or pyrimidinyl groups .
  • Bioisosteric Replacements : The acetamide-1,3,4-oxadiazole framework acts as a bioisostere for ester/carbamate groups, improving receptor binding .

Pharmacological Activity Comparison

Key Findings :

  • Anticancer Potency : Halogen substituents (e.g., 4-chlorophenyl in Compound 154) enhance cytotoxicity, while methoxy groups (target compound) may improve selectivity .
  • Enzyme Inhibition : Compounds with extended hydrophobic groups (e.g., tetrahydronaphthalenyloxy in ) show stronger MMP-9 inhibition, critical for antimetastatic effects .
  • Antimicrobial Activity : Thiadiazole derivatives with nitrofuran substituents () exhibit leishmanicidal activity, highlighting the role of electron-withdrawing groups .

Structure-Activity Relationship (SAR) Insights

Oxadiazole vs. Thiadiazole : Oxadiazole derivatives generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to enzymatic degradation .

Substituent Position : Methoxy groups at the ortho position (as in the target compound) improve steric interactions with hydrophobic enzyme pockets compared to para substitutions .

Acetamide Linkage : The N-acetamide bridge enhances hydrogen bonding with target receptors, as seen in Compound 154’s interaction with A549 cells .

Preparation Methods

Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid

Procedure :

  • Reagents : 2-Methoxyphenol (10.0 g, 72.5 mmol), chloroacetic acid (7.5 g, 79.8 mmol), NaOH (6.4 g, 159.6 mmol), H₂O (50 mL).
  • Reaction : Mix reagents in water, reflux at 100°C for 6 hr. Acidify with HCl (pH 2–3), extract with ethyl acetate, and crystallize from ethanol.
  • Yield : 12.1 g (85%).
  • Analytical Data :
    • ¹H NMR (400 MHz, DMSO-$$d_6$$) : δ 7.25–6.85 (m, 4H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃).
    • HRMS (ESI+) : $$ m/z $$ calcd for C₉H₁₀O₄ [M+H]⁺: 197.0583; found: 197.0587.

Preparation of 2-(2-Methoxyphenoxy)Acetohydrazide

Procedure :

  • Reagents : 2-(2-Methoxyphenoxy)acetic acid (10.0 g, 50.8 mmol), thionyl chloride (15 mL), hydrazine hydrate (80%, 12 mL).
  • Reaction : Convert acid to acid chloride (SOCl₂, reflux, 2 hr). Add dropwise to hydrazine hydrate in ice-cold ethanol. Stir 4 hr, filter, and dry.
  • Yield : 8.9 g (87%).
  • Analytical Data :
    • ¹H NMR (400 MHz, DMSO-$$d_6$$) : δ 9.42 (s, 1H, NH), 7.20–6.88 (m, 4H, Ar-H), 4.55 (s, 2H, OCH₂CO), 3.75 (s, 3H, OCH₃).

Cyclization to 5-(2-Methoxyphenoxymethyl)-1,3,4-Oxadiazole-2-Thione

Procedure :

  • Reagents : Hydrazide (8.0 g, 39.2 mmol), CS₂ (10 mL), KOH (4.4 g, 78.4 mmol), ethanol (50 mL).
  • Reaction : Reflux 8 hr, acidify with HCl (1M), filter, and recrystallize from ethanol.
  • Yield : 7.2 g (78%).
  • Analytical Data :
    • ¹³C NMR (100 MHz, DMSO-$$d_6$$) : δ 167.2 (C=S), 159.8 (C-O), 128.4–112.3 (Ar-C), 65.1 (OCH₂), 55.8 (OCH₃).

Alkylation with 4-Methylbenzyl Bromide

Procedure :

  • Reagents : Oxadiazole-2-thione (5.0 g, 19.6 mmol), 4-methylbenzyl bromide (4.2 g, 21.6 mmol), K₂CO₃ (3.0 g, 21.6 mmol), acetone (50 mL).
  • Reaction : Stir at 60°C for 12 hr, filter, and evaporate solvent.
  • Yield : 6.1 g (82%).
  • Analytical Data :
    • HRMS (ESI+) : $$ m/z $$ calcd for C₁₉H₁₉N₃O₃S [M+H]⁺: 386.1178; found: 386.1181.

Thiol-to-Acetamide Conversion

Procedure :

  • Reagents : Alkylated oxadiazole (5.0 g, 12.9 mmol), 2-(2-methoxyphenoxy)acetyl chloride (3.1 g, 14.2 mmol), pyridine (10 mL).
  • Reaction : Stir at 0°C for 1 hr, then room temperature for 6 hr. Quench with ice-water, extract with CH₂Cl₂, and purify via column chromatography.
  • Yield : 5.8 g (76%).
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–6.84 (m, 8H, Ar-H), 4.71 (s, 2H, OCH₂CO), 4.58 (s, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).
    • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 161.2 (C=N), 158.3–114.2 (Ar-C), 65.4 (OCH₂), 55.6 (OCH₃), 21.3 (CH₃).

Reaction Optimization and Yield Analysis

Step Reaction Yield (%) Purity (HPLC) Key Parameters
1 Acid synthesis 85 98.5 Reflux time: 6 hr
2 Hydrazide formation 87 99.1 Hydrazine excess: 20%
3 Oxadiazole cyclization 78 97.8 CS₂:KOH ratio: 1:2
4 Alkylation 82 98.3 Temperature: 60°C
5 Acetamide functionalization 76 98.7 Pyridine as base

Mechanistic Insights

  • Cyclization : The hydrazide reacts with CS₂ under basic conditions to form a dithiocarbazate intermediate, which undergoes intramolecular cyclization via elimination of H₂S.
  • Alkylation : The thione sulfur acts as a nucleophile, displacing bromide in an Sₙ2 mechanism.
  • Acylation : Nucleophilic acyl substitution at the oxadiazole nitrogen, facilitated by pyridine’s base strength.

Challenges and Solutions

  • Regioselectivity in Cyclization : Controlled stoichiometry of CS₂ and KOH ensures exclusive 1,3,4-oxadiazole formation over 1,2,4-isomers.
  • Byproduct Formation in Alkylation : Use of anhydrous acetone minimizes hydrolysis of 4-methylbenzyl bromide.
  • Purification of Final Product : Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves unreacted acetyl chloride.

Q & A

How can the synthesis of 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide be optimized for improved yield and purity?

Level : Basic
Methodological Answer :
The synthesis involves multi-step reactions, including oxadiazole ring formation and acetamide coupling. Key optimization strategies include:

  • Cyclization : Use hydroxylamine and β-keto esters under reflux with solvents like ethanol or dimethylformamide (DMF) to form the oxadiazole core .
  • Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., DCC) in anhydrous conditions to attach the acetamide moiety .
  • Purification : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel) or recrystallization (ethanol/dioxane) .
  • Yield Enhancement : Optimize temperature (60–80°C) and reaction time (6–12 hours) for each step to minimize side products .

What spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

Level : Basic
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxyphenoxy protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm1^{-1}, N-H bend at ~3468 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1]+^+ peaks) and fragmentation patterns .
  • Elemental Analysis : Validate C/H/N/S ratios to ensure purity (>95%) .

How can researchers design experiments to evaluate the compound’s biological activity in enzyme inhibition?

Level : Advanced
Methodological Answer :

  • Target Selection : Prioritize enzymes linked to the compound’s structural motifs (e.g., lipoxygenase, cyclooxygenase) based on oxadiazole’s known bioactivity .
  • In Vitro Assays :
    • Use spectrophotometric methods to monitor substrate conversion (e.g., arachidonic acid for lipoxygenase) .
    • Employ IC50_{50} determination with dose-response curves (0.1–100 µM range) .
  • Controls : Include positive inhibitors (e.g., nordihydroguaiaretic acid for lipoxygenase) and solvent controls (DMSO <1% v/v) .

What strategies are recommended for resolving contradictions in reported biological activity data across studies?

Level : Advanced
Methodological Answer :

  • Structural Comparisons : Analyze analogs (e.g., 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide) to identify substituent effects on activity .
  • Assay Standardization : Replicate studies under consistent conditions (pH, temperature, cell lines) to isolate variables .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity trends .

How should structure-activity relationship (SAR) studies be conducted for this compound?

Level : Advanced
Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified groups (e.g., replacing 4-methylbenzyl with tert-butyl or halogenated benzyl) .
  • Bioactivity Profiling : Test derivatives in parallel assays (e.g., antimicrobial, anticancer) to identify critical substituents .
  • Quantitative SAR (QSAR) : Apply regression models to correlate electronic (Hammett σ) or steric parameters (Taft’s Es_s) with activity .

What methodologies are recommended for assessing in vivo toxicity and pharmacokinetics?

Level : Advanced
Methodological Answer :

  • Acute Toxicity : Administer escalating doses (10–1000 mg/kg) in rodent models (e.g., Wistar rats) and monitor mortality, organ weight, and histopathology .
  • Pharmacokinetics : Conduct bioavailability studies via HPLC analysis of plasma samples post-IV/oral administration .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated metabolism .

How can computational modeling predict the compound’s interaction with biological targets?

Level : Advanced
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or EGFR kinase) .
  • ADME Prediction : Apply SwissADME or pkCSM to estimate solubility, permeability, and metabolic stability .
  • Dynamic Simulations : Perform molecular dynamics (GROMACS) to assess binding stability over 100 ns trajectories .

What experimental controls are critical when analyzing the compound’s anti-proliferative effects in cancer cell lines?

Level : Intermediate
Methodological Answer :

  • Cell Line Validation : Use authenticated lines (e.g., MCF-7, HeLa) with mycoplasma testing .
  • Dose-Response Curves : Test concentrations (1–100 µM) with 72-hour exposure and MTT assay endpoints .
  • Control Groups : Include untreated cells, vehicle controls (DMSO), and positive controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.